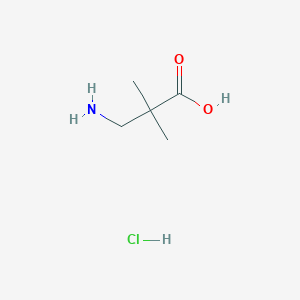
3-Amino-2,2-dimethylpropanoic acid hydrochloride
Overview
Description
3-Amino-2,2-dimethylpropanoic acid hydrochloride is a chemical compound with the CAS Number 2843-19-8 . It has a molecular weight of 153.61 . The compound is a white to yellow solid and is also known as 2,2-dimethyl-beta-alanine hydrochloride .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethyl-beta-alanine hydrochloride . The InChI code is 1S/C5H11NO2.ClH/c1-5(2,3-6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 155-157°C . It’s stable under neutral or alkaline conditions, but may hydrolyze under acidic conditions .Scientific Research Applications
Anticancer Potential
3-Amino-2,2-dimethylpropanoic acid hydrochloride and its derivatives have shown promise in anticancer research. Studies have synthesized various compounds based on its structure, revealing their potential as histone deacetylase inhibitors (HDACIs). These compounds have demonstrated significant inhibitory actions against cancer cells such as colon cancer cells (HCT-116), while sparing non-cancerous cells. This specificity suggests a potential role in targeted cancer therapy. Compounds based on 3-Amino-2,2-dimethylpropanoic acid hydrochloride have been found to act potentially through the HSP90 and TRAP1 mediated signaling pathways, indicating a molecular mechanism of action that could be exploited in cancer treatment (Rayes et al., 2020); (Aboelmagd et al., 2021).
Synthesis and Chemical Properties
Research has been conducted on the synthesis of various derivatives of 3-Amino-2,2-dimethylpropanoic acid hydrochloride, exploring their chemical properties and potential applications. This includes the synthesis of compounds like triazolyl-2,2-dimethyl-3-phenylpropanoates, which have shown antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019). Additionally, studies have been conducted on the preparation of hydrochlorides from related compounds, analyzing their interactions with metals and the resulting chemical structures, which could have implications in drug discovery and development (Warnke & Trojanowska, 1993); (Cheung & Shoolingin‐Jordan, 1997).
Applications in Pharmaceutical Synthesis
The compound and its derivatives have been utilized in the synthesis of pharmaceuticals. For instance, research has shown the synthesis of C(CF3)Me2-substituted heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid, highlighting its utility in pharmaceutical compound preparation (Liu et al., 2018). This kind of research opens pathways for developing new drugs with potential applications in various therapeutic areas.
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-amino-2,2-dimethylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(2,3-6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSXUAJMARYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696007 | |
| Record name | 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-dimethylpropanoic acid hydrochloride | |
CAS RN |
2843-19-8 | |
| Record name | 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,2-dimethylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)





![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)
![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)


![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)

